4-Chloro-10H-phenoxazine
Description
4-Chloro-10H-phenoxazine is a heterocyclic compound featuring a phenoxazine core substituted with a chlorine atom at the 4-position. Phenoxazine derivatives are structurally characterized by a tricyclic system with two benzene rings fused to an oxygen-containing six-membered ring. The chlorine substitution at position 4 enhances its lipophilicity and influences its electronic properties, making it valuable in pharmaceutical and material science applications.
Phenothiazines differ by replacing oxygen with sulfur in the heterocyclic ring, which significantly alters their chemical and biological behavior . For instance, 4-Chloro-10H-phenothiazine serves as a key intermediate in synthesizing antipsychotic drugs like Prochlorperazine, highlighting its pharmacological relevance .
Properties
CAS No. |
56821-05-7 |
|---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-10H-phenoxazine |
InChI |
InChI=1S/C12H8ClNO/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H |
InChI Key |
FSIVCGKPJLLXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Drug Development: Chlorinated phenothiazines dominate antipsychotic drug pipelines, while phenoxazines are emerging in oncology due to their HDAC inhibition .
- Structural Insights: X-ray crystallography of 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine reveals a triclinic crystal system (space group P1) with distinct bond angles (α = 81.6°, β = 81.4°), influencing packing efficiency .
- Toxicity : Chlorinated derivatives show moderate CYP inhibition, necessitating careful pharmacokinetic profiling .
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